Home > Products > Screening Compounds P95374 > 1-Ethylazetidine-3-carboxylic acid
1-Ethylazetidine-3-carboxylic acid - 106887-13-2

1-Ethylazetidine-3-carboxylic acid

Catalog Number: EVT-1818513
CAS Number: 106887-13-2
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nalidixic Acid (1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) [, , , ]

Compound Description: Nalidixic acid is a first-generation quinolone antibacterial drug that acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] It has been widely used for the treatment of urinary tract infections. []

Relevance: Although structurally distinct from 1-Ethylazetidine-3-carboxylic acid, nalidixic acid is repeatedly mentioned in the context of research exploring structure-activity relationships (SAR) of quinolone antibacterial agents. [, , , ] These SAR studies investigate the impact of various substituents on the quinolone core structure, aiming to develop more potent and selective antibacterial agents. The shared presence of a carboxylic acid group and an N-ethyl substituent on a heterocyclic ring makes it relevant to consider alongside 1-Ethylazetidine-3-carboxylic acid when exploring potential biological activities and chemical properties.

Enoxacin (1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid) []

Compound Description: Enoxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against gram-positive and gram-negative bacteria. [] It is primarily used for the treatment of urinary tract infections and gonorrhea.

Relevance: Enoxacin shares a similar core structure with nalidixic acid and belongs to the same class of quinolone antibacterial agents. [] The key difference lies in the presence of a fluorine atom and a piperazinyl substituent in enoxacin. The structural similarities between enoxacin and nalidixic acid, both of which are considered structurally relevant to 1-Ethylazetidine-3-carboxylic acid in this context, highlight the importance of exploring variations in the substituents on the core heterocyclic ring for modulating biological activity.

Pipemidic Acid (8-Ethyl-5,8-dihydro-5-oxo-2-(1-piperazinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid) [, ]

Compound Description: Pipemidic acid is another quinolone antibiotic structurally similar to nalidixic acid, primarily used for treating urinary tract infections. [, ]

Relevance: While possessing a slightly different heterocyclic core compared to nalidixic acid, pipemidic acid is grouped under the same class of quinolone antibacterial agents and is repeatedly discussed alongside nalidixic acid in the context of synthesizing and evaluating novel antibacterial agents. [, ] The recurrent comparison of pipemidic acid with nalidixic acid, both of which bear structural relevance to 1-Ethylazetidine-3-carboxylic acid as highlighted in this context, underscores the significance of subtle structural variations within the broader class of quinolone derivatives.

Piromidic Acid (8-Ethyl-5,8-dihydro-2-(hydroxymethyl)-5-oxo-4H-pyrido[1,2-a]pyrimidine-4-carboxylic acid) [, ]

Compound Description: Piromidic acid is a first-generation quinolone antibiotic used in the treatment of urinary tract infections. [, ]

Relevance: Piromidic acid, like pipemidic acid, shares a similar core structure with nalidixic acid and belongs to the same class of quinolone antibacterial agents, despite having a slightly different arrangement within its heterocycle. [, ] It is often compared alongside nalidixic acid in studies investigating novel antibacterial compounds. [, ] The consistent comparison of piromidic acid with nalidixic acid, both of which are considered relevant to 1-Ethylazetidine-3-carboxylic acid due to the shared structural motifs, reinforces the importance of considering variations in the heterocyclic core structure for optimizing antibacterial properties.

Cinoxacin (1-Ethyl-6,7-methylenedioxy-4(1H)-oxocinnoline-3-carboxylic acid) []

Compound Description: Cinoxacin is a quinolone antibacterial agent effective against a variety of gram-negative bacteria. [] It was primarily used to treat urinary tract infections.

Relevance: Cinoxacin is yet another quinolone antibiotic with a similar core structure to nalidixic acid, emphasizing the diverse range of antibacterial agents derived from this scaffold. [] The shared structural features with nalidixic acid, along with its classification as a quinolone antibiotic, make cinoxacin relevant to consider in relation to 1-Ethylazetidine-3-carboxylic acid, particularly when exploring potential antibacterial activities and the impact of structural modifications on biological activity.

Overview

1-Ethylazetidine-3-carboxylic acid is a cyclic amino acid derivative characterized by its azetidine ring structure. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential applications in drug development and as an intermediate in the synthesis of other bioactive compounds.

Source

1-Ethylazetidine-3-carboxylic acid can be synthesized from various precursors, including substituted azetidines and carboxylic acids. It is often derived from processes involving the transformation of simpler azetidine derivatives through chemical reactions that introduce the ethyl group and carboxylic functionality.

Classification

This compound falls under the category of azetidine derivatives, specifically classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH). Its chemical structure can be represented as C4_4H7_7NO2_2, indicating it contains four carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms.

Synthesis Analysis

Methods

The synthesis of 1-ethylazetidine-3-carboxylic acid can be achieved through several methods:

  1. Direct Alkylation: This method involves the alkylation of azetidine-3-carboxylic acid using ethyl halides in the presence of a base. The reaction typically requires careful control of temperature and reaction time to optimize yield.
  2. Cyclization Reactions: Starting from diethyl malonate or similar compounds, cyclization can be induced to form the azetidine ring followed by subsequent functionalization to introduce the ethyl group and carboxylic acid.
  3. Hydrogenation Processes: In some synthetic routes, hydrogenation reactions are employed to reduce precursors into 1-ethylazetidine-3-carboxylic acid, often utilizing palladium or platinum catalysts under controlled conditions for high yields .

Technical Details

The synthetic routes may involve several steps including protection/deprotection strategies for functional groups, use of solvents like tetrahydrofuran or dimethyl sulfoxide, and specific temperature conditions ranging from room temperature to elevated temperatures depending on the reaction type.

Molecular Structure Analysis

Structure

The molecular structure of 1-ethylazetidine-3-carboxylic acid features a five-membered azetidine ring with an ethyl substituent at one nitrogen atom and a carboxylic acid group at the third carbon position.

Data

  • Molecular Formula: C4_4H7_7NO2_2
  • Molecular Weight: 101.10 g/mol
  • InChI Key: GFZWHAAOIVMHOI-UHFFFAOYSA-N
  • Rotatable Bonds: 1
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 2
Chemical Reactions Analysis

Reactions

1-Ethylazetidine-3-carboxylic acid participates in various chemical reactions typical for amino acids and carboxylic acids:

  1. Esterification: Reacting with alcohols in acidic conditions can yield esters.
  2. Amidation: The carboxylic acid can react with amines to form amides.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler derivatives.

Technical Details

These reactions often require specific catalysts or reagents such as sulfuric acid for esterification or heat for decarboxylation processes .

Mechanism of Action

Process

The mechanism by which 1-ethylazetidine-3-carboxylic acid exerts its biological effects is primarily through its interaction with biological receptors or enzymes involved in metabolic pathways. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptides or proteins.

Data

Research indicates that derivatives of azetidine-3-carboxylic acids may act as agonists or antagonists at specific receptor sites, influencing various physiological processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Boiling Point: No data available.

Chemical Properties

  • Solubility: Generally soluble in polar solvents such as water and methanol.
  • Stability: Stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

The compound exhibits high gastrointestinal absorption potential but is not a substrate for P-glycoprotein, indicating limited interactions with drug transport mechanisms .

Applications

Scientific Uses

1-Ethylazetidine-3-carboxylic acid is utilized in:

  • Drug Development: As an intermediate in synthesizing pharmaceuticals targeting various diseases.
  • Biochemical Research: In studies exploring amino acid metabolism and peptide synthesis.
  • Synthetic Chemistry: As a building block for creating more complex organic molecules with desired biological activities.
Synthetic Methodologies and Strategic Functionalization of 1-Ethylazetidine-3-carboxylic Acid

Catalytic Enantioselective Synthesis Pathways

The construction of the stereodefined 1-ethylazetidine-3-carboxylic acid scaffold relies heavily on advanced catalytic methodologies. Copper-catalyzed enantioselective allylic alkylation represents a cornerstone approach, where chiral phosphine ligands (e.g., phosphoramidites) enable the stereocontrolled formation of the azetidine C3 quaternary center. Reactions employ acyl carbonates derived from azetidine carboxylic acids, with the chiral copper complex facilitating C–C bond formation while preserving enantiomeric integrity. Typical conditions utilize 5 mol% CuOtBu and 10 mol% chiral ligand in THF at –50°C, achieving enantiomeric ratios (e.r.) of 95.5:4.5 for analogous azetidine ketones [2].

Table 1: Catalytic Systems for Enantioselective Azetidine Functionalization

Catalyst SystemLigandReaction Temp (°C)Yield (%)e.r.Key Application
CuOtBuPhosphoramidite L2-50>9895.5:4.5α-Acyl azetidine synthesis
NiCl₂·DME/PhotoredoxBis(oxazoline)256995:5α-C(sp³)–H acylation
Pd(OAc)₂Chiral SPRIX808592:8Directed C–H arylation

An emerging strategy employs cooperative Ni/photoredox catalysis for direct α-C(sp³)–H acylation of 1-ethylazetidine. This method utilizes in-situ-activated carboxylic acids (via dimethyl dicarbonate) and an electrophilic chlorine radical generated from NiCl₂ under blue light irradiation. The chiral nickel complex, coordinated by a bis(oxazoline) ligand, orchestrates radical capture, cross-coupling, and asymmetric induction, enabling site-selective functionalization at the α-amino position even in the presence of benzylic or allylic C–H bonds [6].

Protection-Deprotection Strategies for Azetidine Ring Stability

The azetidine ring’s inherent strain (∼25 kcal/mol ring strain energy) necessitates judicious protecting group selection to prevent undesired ring-opening during synthetic manipulations. The tert-butoxycarbonyl (Boc) group serves as the primary nitrogen protector due to its orthogonal deprotection profile and steric stabilization of the ring. Boc installation employs di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions (e.g., imidazolium ionic liquids or hexafluoroisopropanol), achieving >95% yields without epimerization of the C3 chiral center [5].

Critical considerations for azetidine protection include:

  • Acid Sensitivity: Boc cleavage requires controlled conditions (e.g., 25–50% TFA in DCM, 0–25°C) to avoid azetidinium ion formation and subsequent decomposition. Scavengers (triisopropylsilane or thiophenol) mitigate alkylation side reactions.
  • Carboxylate Protection: Methyl or ethyl esters are preferred over tert-butyl esters to avoid competitive deprotection during Boc cleavage. Silyl groups (TIPS, TBS) offer temporary protection for hydroxylated derivatives during oxidation steps [10].
  • Orthogonal Strategies: Sequential Boc/Cbz protection enables selective N-functionalization in unsymmetrical diazetidine systems, though requires careful monitoring due to the azetidine nitrogen’s heightened nucleophilicity [9].

Table 2: Protection Strategies for Azetidine-3-carboxylic Acid Derivatives

Functional GroupProtecting GroupInstallation ReagentCleavage ConditionsCompatibility Notes
Azetidine NBocBoc₂O, baseTFA/DCM (1:1–4:1)Acid-sensitive side chains require moderated conditions
Carboxylic AcidMethyl esterCH₂N₂, MeOH/H⁺LiOH/THF-H₂OAvoid strong bases at elevated temperatures
AlcoholTIPSTIPSCl, imidazoleTBAF/THFPrevents β-elimination during oxidation

Solid-Phase Synthesis for High-Throughput Derivative Libraries

Solid-phase synthesis enables rapid diversification of 1-ethylazetidine-3-carboxylic acid for drug discovery. Wang or Rink amide resins serve as optimal supports due to their stability under azetidine N-deprotection conditions. The synthesis follows a modular sequence:

  • Resin Loading: Coupling of Fmoc-protected 1-ethylazetidine-3-carboxylic acid using HATU/DIPEA activation in DMF (2 h, RT, >90% yield).
  • Fmoc Deprotection: 20% piperidine/DMF (2 × 5 min).
  • On-Resin Functionalization:
  • N-Alkylation: Mitsunobu reaction with alcohols (DIAD/PPh₃) or SN₂ with alkyl halides (K₂CO₃, DMF).
  • C3 Derivatization: Carboxylic acid deprotection (enzymatic or mild base) followed by HATU-mediated amidation.
  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5, 1–2 h) liberates products with simultaneous Boc removal [4].

This platform facilitates the synthesis of 500+ analogs in 72h, exemplified by kinase inhibitor libraries featuring azetidine cores. Key advantages include suppressed racemization (≤2% epimerization) and compatibility with automated peptide synthesizers, enabling incorporation into peptidomimetics like Gly-δaAze-Ala pseudotripeptides [9].

Stereochemical Control in Ethyl-Substituted Azetidine Systems

The 1-ethyl substituent imposes significant conformational constraints that influence both synthetic strategy and functional properties. Chiral pool approaches leverage homochiral glycidol derivatives, where ring-opening with ethylamine (for 1-ethylazetidine) proceeds with inversion at C3. Subsequent RuCl₃/NaIO₄ oxidation installs the carboxylic acid with >98% ee retention [10].

Table 3: Techniques for Stereochemical Analysis of 1-Ethylazetidine Derivatives

Analytical MethodStereochemical ParameterKey ObservationsLimitations
Chiral HPLC (Chiralpak IA)EnantiopurityBaseline separation of (R)-/(S)-1-ethylazetidine-3-carboxylatesRequires UV-active derivatives
¹H NMR AnisotropyRelative configurationΔδ >0.2 ppm for Mosher estersDiastereomer synthesis needed
X-ray CrystallographyAbsolute configurationPlanar azetidine ring puckeringLimited crystal formation
Computational (DFT)Conformational energy1-Ethyl group stabilizes twist-boat conformationSolvent effects challenging

Conformational studies reveal that the 1-ethyl group stabilizes a twist-boat conformation, reducing ring puckering amplitude versus N-H or N-methyl analogs. This rigidity enhances diastereoselectivity in reactions like α-alkylation (dr >20:1) due to restricted rotation of the C3 carboxylate. Additionally, the ethyl group’s +I effect increases N-nucleophilicity, accelerating N-acylation but necessitating cryogenic conditions (–40°C) to suppress epimerization at C3 during enolization-prone reactions [7] [10].

Properties

CAS Number

106887-13-2

Product Name

1-Ethylazetidine-3-carboxylic acid

IUPAC Name

1-ethylazetidine-3-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c1-2-7-3-5(4-7)6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

IQSLFTXFNOGVKK-UHFFFAOYSA-N

SMILES

CCN1CC(C1)C(=O)O

Canonical SMILES

CCN1CC(C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.